molecular formula C21H30N6O6 B1206459 Cyclo(tri(prolylglycyl)) CAS No. 37783-51-0

Cyclo(tri(prolylglycyl))

Cat. No.: B1206459
CAS No.: 37783-51-0
M. Wt: 462.5 g/mol
InChI Key: YEECVZDETXGRLF-JYJNAYRXSA-N
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Description

Cyclo(tri(prolylglycyl)), also known as Cyclo(tri(prolylglycyl)), is a useful research compound. Its molecular formula is C21H30N6O6 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Cyclo(tri(prolylglycyl)) plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to modulate the activity of insulin-like growth factor-1 (IGF-1) and AMPA receptors . These interactions are crucial for its neuroprotective and mnemotropic properties. Cyclo(tri(prolylglycyl)) also influences the levels of brain-derived neurotrophic factor (BDNF), which is essential for neuronal survival and function .

Cellular Effects

Cyclo(tri(prolylglycyl)) exerts various effects on different cell types and cellular processes. It has been observed to reduce the number of early apoptotic cells, indicating its protective action . Additionally, Cyclo(tri(prolylglycyl)) does not significantly affect the proliferation marker Ki-67 in HEK293 and SH-SY5Y cells, suggesting the absence of intrinsic mitogenic activity . It modulates cell signaling pathways, including the IGF-1 and AMPA receptor pathways, which are crucial for cell survival and function .

Molecular Mechanism

The molecular mechanism of Cyclo(tri(prolylglycyl)) involves its interaction with various biomolecules. It acts as a positive modulator of AMPA receptors and influences the activity of IGF-1 . These interactions lead to increased levels of BDNF in neuronal cells, which is essential for neuroprotection and cognitive function . Cyclo(tri(prolylglycyl)) also affects gene expression by modulating signaling pathways related to cell survival and neuroprotection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclo(tri(prolylglycyl)) have been studied over time. It has been found to be stable and enzymatically resistant, making it a favorable candidate for long-term studies . The compound’s neuroprotective effects are sustained over time, and it continues to modulate the levels of BDNF and IGF-1 activity

Dosage Effects in Animal Models

Studies on animal models have shown that the effects of Cyclo(tri(prolylglycyl)) vary with different dosages. At lower doses, it exhibits neuroprotective and cognitive-enhancing effects without significant adverse effects . At higher doses, there may be potential toxic or adverse effects, which need to be carefully monitored . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of Cyclo(tri(prolylglycyl)).

Metabolic Pathways

Cyclo(tri(prolylglycyl)) is involved in several metabolic pathways. It interacts with enzymes and cofactors related to the IGF-1 signaling pathway . The compound’s stability and resistance to enzymatic degradation make it a suitable candidate for studying its effects on metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of Cyclo(tri(prolylglycyl)) within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these interactions is crucial for optimizing the delivery and efficacy of Cyclo(tri(prolylglycyl)) in therapeutic applications.

Subcellular Localization

Cyclo(tri(prolylglycyl)) exhibits specific subcellular localization patterns that influence its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its interaction with target biomolecules and the modulation of cellular processes.

Properties

IUPAC Name

(2S)-1-(2-aminoacetyl)-N-[2-[(2S)-2-[[2-[(2S)-2-formyl-2,5-dihydropyrrol-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O6/c22-10-17(29)26-8-2-5-15(26)20(32)24-12-19(31)27-9-3-6-16(27)21(33)23-11-18(30)25-7-1-4-14(25)13-28/h1,4,13-16H,2-3,5-12,22H2,(H,23,33)(H,24,32)/t14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEECVZDETXGRLF-JYJNAYRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)N3CC=CC3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CC=C[C@H]3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90958829
Record name N-(2-{2-[{[2-(2-Formyl-2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]imino}(hydroxy)methyl]pyrrolidin-1-yl}-2-oxoethyl)-1-glycylpyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37783-51-0
Record name Cyclo(tri(prolylglycyl))
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037783510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{2-[{[2-(2-Formyl-2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]imino}(hydroxy)methyl]pyrrolidin-1-yl}-2-oxoethyl)-1-glycylpyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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